4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl

Vue d'ensemble

Description

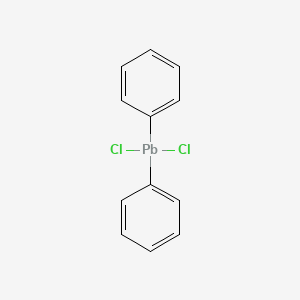

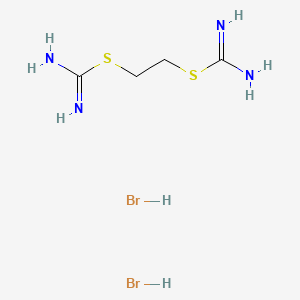

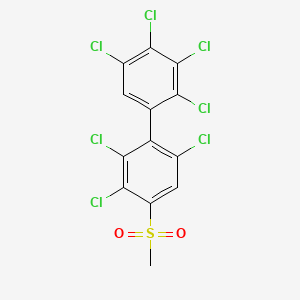

4-Methylsulfonyl-2,2’,3’,4’,5,5’,6-heptachlorobiphenyl is a synthetic organic compound . It is one of the polychlorinated biphenyls (PCBs), which are a group of compounds with 1-10 chlorine atoms attached to biphenyl . The CAS number for this compound is 153310-30-6 .

Molecular Structure Analysis

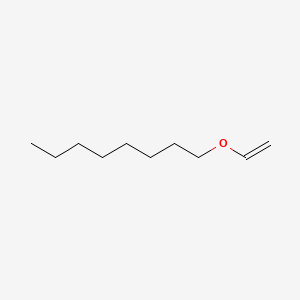

The molecular structure of 4-Methylsulfonyl-2,2’,3’,4’,5,5’,6-heptachlorobiphenyl can be found in various databases . The molecular formula is C13H5Cl7O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylsulfonyl-2,2’,3’,4’,5,5’,6-heptachlorobiphenyl can be found in various databases . The molecular weight is 404.5 g/mol .Applications De Recherche Scientifique

Absolute Structures of PCB-Methylsulfone Enantiomers

Research conducted by Döbler et al. (2002) involved the separation of chiral transformation products of PCBs, including 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl, into enantiomers. The study determined the absolute configurations of these enantiomers using vibrational circular dichroism (VCD) complemented by quantum chemical ab initio calculations. This approach provided insights into the stereochemical aspects of PCB methylsulfones, which are crucial for understanding their environmental and biological behaviors (Döbler et al., 2002).

Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites

Letcher et al. (2002) explored the in vitro antiestrogenic effects of aryl methyl sulfone metabolites of PCBs, including 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl, on estrogen receptor (ER)-dependent gene expression. The study revealed that these metabolites exhibit congener- and concentration-dependent antagonism of 17beta-estradiol-induced gene expression, providing evidence of their potential as environmental antiestrogens (Letcher et al., 2002).

Synthesis and Mass Spectrometric Studies

Bergman et al. (1980) focused on the synthesis and characterization of methylthio- and methylsulfonylpolychlorobiphenyls, examining the influence of the sulfur-containing group's position on mass spectrometric fragmentation. This study provided valuable data on the chemical behavior of these compounds, aiding in the identification and analysis of PCB metabolites in environmental samples (Bergman et al., 1980).

Comparative Study on Metabolite Formation

Haraguchi et al. (1997) conducted a comparative study on the formation of hydroxy and sulfur-containing metabolites from chlorinated biphenyls, including the analysis of their fecal excretion and tissue distribution in rats. The study highlighted the influence of chlorination degree on metabolite formation and excretion, contributing to the understanding of PCB metabolism and its environmental implications (Haraguchi et al., 1997).

Proton Exchange Membrane Research

In the field of material science, research by Sankir et al. (2007) on partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for proton exchange membranes in fuel cells demonstrated the application of sulfonated polymers, which could be related to the broader chemical family that includes 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl. This research indicates the potential for using sulfonated compounds in advanced technological applications, such as in the development of fuel cell membranes (Sankir et al., 2007).

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as polychlorinated biphenyls , which are known to interact with various proteins and receptors in the body.

Mode of Action

As a polychlorinated biphenyl derivative, it may interact with its targets in a similar manner to other compounds in this class, potentially leading to changes in cellular function .

Action Environment

Like other polychlorinated biphenyls, it may be found in various environments such as air, soil, and marine animals .

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,6-trichloro-4-methylsulfonylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(14)8(12(19)11(7)18)4-2-6(15)10(17)13(20)9(4)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOVCIQOYJYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165309 | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl | |

CAS RN |

153310-30-6 | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153310306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-](/img/structure/B1595949.png)